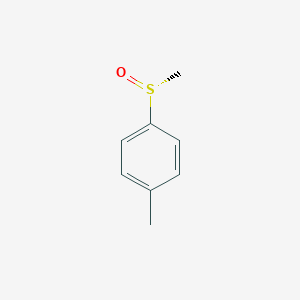

(R)-(+)-Methyl p-tolyl sulfoxide

Vue d'ensemble

Description

®-(+)-Methyl p-tolyl sulfoxide is a chiral sulfoxide compound with the molecular formula C8H10OSThis compound is notable for its optical activity, with an optical purity of 99% and a specific rotation of [α]20/D +145° (c = 2 in acetone) . It is used as an intermediate in various chemical syntheses and has applications in asymmetric synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

®-(+)-Methyl p-tolyl sulfoxide can be synthesized through the oxidation of ®-(+)-Methyl p-tolyl sulfide. Common oxidizing agents used in this process include hydrogen peroxide and sodium periodate. The reaction is typically carried out in an organic solvent such as dichloromethane or acetone at room temperature .

Industrial Production Methods

Industrial production of ®-(+)-Methyl p-tolyl sulfoxide often involves the use of p-toluenesulfonyl chloride, anhydrous sodium sulfite, sodium bicarbonate, and monochloro methane as raw materials. The process includes salifying the p-toluenesulfonyl chloride, synthesizing the methyl p-tolyl sulfone, adjusting pH, reducing temperature, and filtering .

Analyse Des Réactions Chimiques

Types of Reactions

®-(+)-Methyl p-tolyl sulfoxide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form sulfone derivatives.

Reduction: It can be reduced back to the corresponding sulfide.

Substitution: The sulfoxide group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium periodate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Methyl p-tolyl sulfone.

Reduction: Methyl p-tolyl sulfide.

Substitution: Various substituted sulfoxides and sulfones.

Applications De Recherche Scientifique

Asymmetric Synthesis

(R)-(+)-Methyl p-tolyl sulfoxide serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of optically active compounds. Its high optical purity makes it particularly valuable for generating enantiomerically enriched products. For instance, it has been used in the synthesis of optically active secondary amines via reactions with nitrones .

This compound is utilized as a reagent in synthesizing biologically active molecules. Its derivatives have shown potential in drug development due to their ability to interact with biological systems effectively. Research indicates that enzymes like dimethyl sulfoxide reductases exhibit enantioselectivity when reducing racemic sulfoxides, highlighting the compound's relevance in biochemical applications.

Material Science

In material science, this compound has been investigated for its ability to form self-assembled monolayers on gold surfaces. This property is crucial for developing functional molecular materials with applications in biosensing and nanotechnology . The interaction of this compound with Au(111) surfaces has been studied using photoelectron spectroscopy and density functional theory calculations, revealing insights into its adsorption kinetics and potential applications in electronic devices .

Case Study 1: Asymmetric Synthesis of Lasiodiplodin

In a study focused on the asymmetric synthesis of lasiodiplodin, this compound was utilized as an intermediate. The process demonstrates the compound's utility in synthesizing complex natural products that require high levels of optical purity .

Case Study 2: Adsorption on Gold Surfaces

A recent investigation into the adsorption behavior of this compound on Au(111) surfaces revealed its potential for creating self-assembled monolayers. The study employed photoelectron spectroscopy to analyze the adsorption dynamics and suggested that the compound could be used to enhance biosensing technologies .

Mécanisme D'action

The mechanism of action of ®-(+)-Methyl p-tolyl sulfoxide involves its ability to act as a chiral auxiliary, facilitating the formation of optically active products. Its anions undergo addition reactions with nitrones to form optically active α-substituted N-hydroxylamines . This compound also reacts with O-mesitylsulfonylhydroxylamine to form (-)-®-S-methyl-S-p-tolylsulfoximine .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl phenyl sulfoxide

- Methyl p-tolyl sulfide

- Methyl p-tolyl sulfone

Uniqueness

®-(+)-Methyl p-tolyl sulfoxide is unique due to its high optical purity and specific rotation, making it particularly valuable in asymmetric synthesis. Its ability to form optically active products through various reactions sets it apart from other similar compounds .

Activité Biologique

(R)-(+)-Methyl p-tolyl sulfoxide, also known as (+)-methyl p-tolylsulfinylmethane, is a chiral sulfoxide compound with notable applications in organic synthesis and biological systems. This article delves into its biological activity, focusing on its interactions, catalytic properties, and implications in drug development.

Chemical Structure and Properties

This compound features a methyl group and a p-tolyl group attached to a sulfur atom, which is further bonded to an oxygen atom. Its unique chiral configuration allows it to act as a chiral auxiliary in asymmetric synthesis, facilitating the production of optically active compounds crucial in pharmaceuticals.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, particularly in its interactions with various biological systems:

- Catalytic Role : It acts as a Lewis base catalyst in organic reactions, such as the aza-Diels-Alder reaction and allylation of aldehydes. These reactions are vital for synthesizing complex organic molecules that can exhibit biological activity.

- Chirality and Drug Development : The chiral nature of this compound enhances its utility in drug development, where chirality is crucial for pharmacodynamics and pharmacokinetics. Studies suggest that it can influence biological pathways, although specific mechanisms remain under investigation .

Mechanistic Insights

- Interaction with Biological Systems : this compound has been shown to interact with metallic surfaces like gold substrates. These interactions were studied using techniques such as photoelectron spectroscopy and density functional theory (DFT). The results indicated that the compound undergoes partial dissociation upon adsorption on Au(111), leading to the formation of reactive species .

- Enzymatic Activity : The compound has been involved in studies assessing its potential as a substrate for enzymatic reactions. For instance, it was used in high-throughput screening methods to identify variants of enzymes capable of catalyzing its oxidation, demonstrating its relevance in biocatalysis .

1. Catalytic Applications

A study highlighted this compound's role as a catalyst for the formation of optically active secondary amines through reactions with nitrones. This reaction showcases its utility in synthesizing biologically active molecules .

2. Surface Interaction Studies

Research involving the adsorption of this compound on gold surfaces revealed insights into its kinetic behavior and stability under various conditions. The study emphasized the importance of understanding these interactions for applications in biosensing and nanotechnology .

Comparative Analysis

The following table summarizes the structural similarities and unique properties of compounds related to this compound:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Methyl phenyl sulfoxide | Similar sulfoxide group | Used in different asymmetric syntheses |

| (S)-(−)-Methyl p-tolyl sulfoxide | Enantiomeric counterpart | Offers contrasting optical activity |

| Methyl benzyl sulfoxide | Similar functional groups | Different steric effects impacting reactivity |

Propriétés

IUPAC Name |

1-methyl-4-[(R)-methylsulfinyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-7-3-5-8(6-4-7)10(2)9/h3-6H,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVALTJSQBFLEU-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[S@](=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448185 | |

| Record name | (R)-(+)-Methyl p-tolyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1519-39-7 | |

| Record name | (+)-Methyl p-tolyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1519-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-Methyl p-tolyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-methyl-4-[(R)-methylsulfinyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (R)-(+)-Methyl p-tolyl sulfoxide?

A1: this compound has a molecular formula of C8H10OS and a molecular weight of 154.25 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: this compound can be characterized by its specific rotation: [α]D +146° (acetone, c = 2), +192° (CHCl3, c = 1.2). []

Q3: How is this compound used in asymmetric synthesis?

A3: this compound acts as a chiral auxiliary and a chiral reagent in various asymmetric reactions. Its lithium anion readily adds to electrophiles like aldehydes, ketones, and imines with high diastereoselectivity. This property is crucial for synthesizing enantiomerically enriched compounds, including pharmaceuticals and natural products. [, , , , , , , ]

Q4: Can you provide an example of a specific reaction where this compound acts as a chiral auxiliary?

A4: In the synthesis of (R)-(+)-tetrahydropalmatine, this compound anion adds diastereoselectively to an imine. After subsequent transformations, the sulfoxide is removed, yielding the desired enantiomerically pure alkaloid. [, ]

Q5: How does the substituent on the acetophenone affect the enantioselectivity of the reaction with this compound anion?

A5: The presence of electron-withdrawing groups on the acetophenone favors the formation of one diastereomer of the β-hydroxy sulfoxide product, while electron-donating groups favor the opposite diastereomer. This effect is attributed to electronic interactions influencing the transition state of the reaction. []

Q6: How stable is this compound under different conditions?

A7: While generally stable, this compound can undergo racemization at elevated temperatures or under harsh reaction conditions. []

Q7: How can the enantiomeric purity of this compound be increased?

A8: Interestingly, flash chromatography of this compound on silica gel leads to enantiomeric fractionation. This phenomenon allows for the enrichment of the enantiomeric excess of the sulfoxide, offering a simple method to obtain higher ee from samples with moderate enantioselectivity. []

Q8: Have there been any computational studies on the reactions involving this compound?

A9: Yes, computational methods, including density functional theory (DFT) calculations, have been employed to study the adsorption and dissociation of this compound on gold surfaces. These studies provided insights into the reaction mechanism and helped estimate the kinetic parameters. []

Q9: How does changing the methyl group in this compound to other alkyl groups affect its reactivity?

A10: Replacing the methyl group with bulkier alkyl groups can influence both the reactivity and stereoselectivity of the reactions involving the sulfoxide. The steric hindrance imposed by the larger alkyl group can affect the approach of the electrophile, leading to altered diastereomeric ratios in the products. [, ]

Q10: Can enzymes selectively reduce racemic sulfoxides?

A11: Yes, dimethyl sulfoxide reductases from various organisms exhibit enantioselectivity in reducing racemic sulfoxides. For example, the enzyme from Rhodobacter capsulatus selectively reduces the (S)-enantiomer of methyl p-tolyl sulfoxide, leaving the (R)-enantiomer in high enantiomeric purity. []

Q11: Are there any applications of this compound beyond organic synthesis?

A12: this compound has been investigated for its use in material science, specifically in the formation of self-assembled monolayers on gold surfaces. This application stems from the sulfur atom's ability to interact with gold, paving the way for developing functional molecular materials with potential applications in biosensing and nanotechnology. []

Q12: Can you elaborate on the applications of this compound in supramolecular chemistry?

A13: this compound has been found to form inclusion complexes with dehydrocholic acid. These complexes exhibit fascinating host-guest interactions and unique crystal packing arrangements, highlighting the potential of this sulfoxide in designing novel supramolecular architectures. [, ]

Q13: How does this compound contribute to understanding the chirality of europium(III) complexes?

A14: Circularly polarized luminescence studies utilizing this compound as a chiral probe have provided valuable insights into the adduct complexes formed with europium(III) β-diketonate complexes. This approach helps elucidate the chiral environment around the europium(III) center, providing a deeper understanding of the factors governing chirality in these complexes. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.